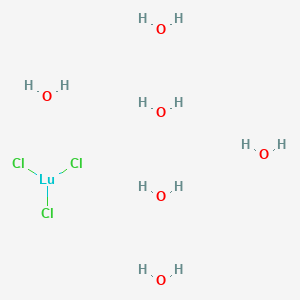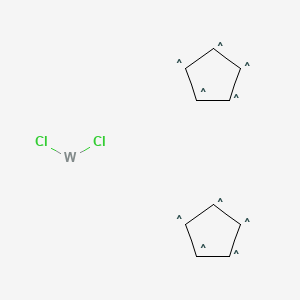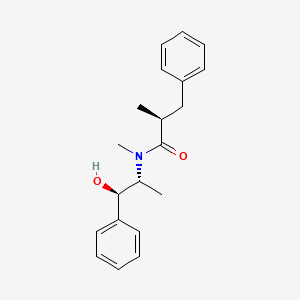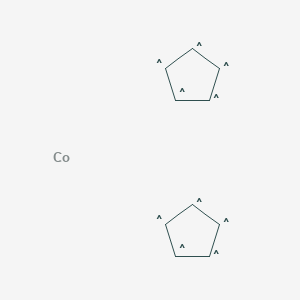
4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties
Preparation Methods
The synthesis of 4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine typically involves the use of organolithium reagents. One common method involves the nucleophilic substitution of halopyrimidines with organolithium compounds. For example, 2,4-dichloro-6-phenylpyrimidine can be reacted with phenyllithium to introduce the desired substituents at the 4 and 6 positions . The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high regioselectivity and yield.
Chemical Reactions Analysis
4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include organolithium compounds, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting inflammatory and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine can be compared with other pyrimidine derivatives, such as:
2,4-Dichloro-6-phenylpyrimidine: A precursor in the synthesis of various substituted pyrimidines.
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: A compound with strong anti-tumor activity and dual inhibition of CDK6 and CDK9.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H14ClN3 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-chloro-2-phenyl-6-(4-pyridin-3-ylphenyl)pyrimidine |
InChI |
InChI=1S/C21H14ClN3/c22-20-13-19(24-21(25-20)17-5-2-1-3-6-17)16-10-8-15(9-11-16)18-7-4-12-23-14-18/h1-14H |
InChI Key |
MRTLULYWFXNHFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)





